A Technical Guide to the Spectroscopic Characterization of 1-Fluorospiro[2.5]octane-1-carboxylic acid
A Technical Guide to the Spectroscopic Characterization of 1-Fluorospiro[2.5]octane-1-carboxylic acid
This in-depth technical guide provides a comprehensive framework for the spectroscopic analysis of the novel synthetic compound, 1-Fluorospiro[2.5]octane-1-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of data. Instead, it offers a predictive and methodological approach to understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this unique molecule. Given the absence of published experimental data for this specific compound, this guide synthesizes established spectroscopic principles and data from related structures to provide a robust predictive analysis and a blueprint for experimental work.
Molecular Structure and Inherent Stereochemistry
1-Fluorospiro[2.5]octane-1-carboxylic acid presents a fascinating molecular architecture. The spirocyclic core, consisting of a cyclopropane ring fused to a cyclohexane ring at a single carbon atom, imparts significant three-dimensionality and conformational rigidity. This rigid structure is of great interest in medicinal chemistry as it can lead to enhanced binding affinity and selectivity for biological targets.[1] The spiro atom (C1) is a quaternary stereocenter, substituted with a fluorine atom and a carboxylic acid group. This substitution pattern introduces chirality, meaning the molecule is chiral and will exist as a pair of enantiomers.
The presence of this stereocenter has profound implications for the spectroscopic analysis, particularly in NMR, where chemically equivalent nuclei in an achiral environment become diastereotopic and thus magnetically non-equivalent.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-Fluorospiro[2.5]octane-1-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete assignment.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be complex due to the rigid, asymmetric nature of the spirocyclic system. The protons on the cyclohexane and cyclopropane rings are diastereotopic, meaning each will have a unique chemical shift and will couple to each other.
| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Considerations |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. |
| Cyclohexane Ring Protons | 1.2 - 2.5 | Complex Multiplets (m) | Significant signal overlap is expected. Diastereotopic protons will exhibit geminal and vicinal couplings. |
| Cyclopropane Ring Protons | 0.5 - 1.5 | Complex Multiplets (m) | Diastereotopic protons will show geminal and cis/trans vicinal couplings. These are typically at a higher field (more shielded) than the cyclohexane protons. |
Causality Behind Predictions:
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-COOH Proton: The acidic proton of a carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding, resulting in a downfield chemical shift.[2]
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Diastereotopicity: The chiral spiro center renders the pairs of protons on each methylene group of the cyclohexane and cyclopropane rings diastereotopic. This means they are in different chemical environments and will have different chemical shifts, leading to more complex splitting patterns than would be seen in a symmetrical, achiral molecule.
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Ring Strain: The cyclopropane ring protons are expected to be more shielded (upfield) due to the unique electronic environment of the strained three-membered ring.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.
| Carbon Environment | Predicted Chemical Shift (ppm) | Key Considerations |
| Carboxylic Acid Carbonyl (C=O) | 170 - 185 | The fluorine substituent may slightly influence this shift. |
| Spiro Carbon (C-F, C-COOH) | 90 - 110 | This quaternary carbon will be significantly deshielded by the directly attached fluorine and carboxylic acid group. It will also exhibit a large one-bond C-F coupling constant. |
| Cyclohexane Ring Carbons | 20 - 40 | Four distinct signals are expected due to the asymmetry. |
| Cyclopropane Ring Carbons | 10 - 25 | Two distinct signals are expected. |
Causality Behind Predictions:
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Carbonyl Carbon: The sp² hybridized carbon of the carbonyl group is highly deshielded.
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Spiro Carbon: The direct attachment of two electronegative groups (fluorine and the carboxylic acid) will cause a significant downfield shift for this carbon.
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Aliphatic Carbons: The chemical shifts of the sp³ hybridized carbons of the rings fall within the typical range for saturated hydrocarbons.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a crucial experiment for fluorinated compounds.
| Fluorine Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Considerations |
| C1-F | -160 to -200 (relative to CFCl₃) | Singlet or Complex Multiplet | Will show couplings to nearby protons (²JHF, ³JHF) in a proton-coupled spectrum. |
Causality Behind Predictions:
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The chemical shift of fluorine is highly sensitive to its electronic environment. The predicted range is typical for a fluorine atom attached to a quaternary carbon in a non-aromatic system.
Experimental Protocol for NMR Data Acquisition
A self-validating system for NMR analysis would involve the following workflow:
Caption: NMR experimental and data analysis workflow.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is excellent for identifying the functional groups present in a molecule. The spectrum of 1-Fluorospiro[2.5]octane-1-carboxylic acid is expected to be dominated by the absorptions of the carboxylic acid group.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Appearance |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad, Strong |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium, Sharp (superimposed on the O-H stretch) |
| C=O Stretch (Carbonyl) | 1700 - 1725 | Strong, Sharp |
| C-O Stretch | 1210 - 1320 | Strong |
| O-H Bend | 910 - 950 | Broad, Medium |
| C-F Stretch | 1000 - 1100 | Strong |
Causality Behind Predictions:
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O-H Stretch: The broadness of this peak is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the condensed phase.[2][3][4]
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C=O Stretch: The position of the carbonyl stretch is characteristic of a saturated carboxylic acid.[4][5]
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C-F Stretch: The carbon-fluorine bond is highly polar, resulting in a strong absorption in the fingerprint region.
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and simple method for obtaining IR spectra of solid and liquid samples.
Caption: Step-by-step workflow for ATR-IR spectroscopy.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation.
Predicted Mass Spectrum
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Molecular Ion (M⁺): For the molecular formula C₉H₁₃FO₂, the exact mass is 172.08996 u. In a high-resolution mass spectrum (HRMS), this peak would be sought to confirm the elemental composition. In a low-resolution spectrum, a peak at m/z = 172 would be expected.
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Key Fragmentation Pathways:
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Loss of -COOH (M - 45): A prominent peak at m/z = 127, corresponding to the loss of the carboxylic acid group as a radical.
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Loss of H₂O (M - 18): While not always prominent for carboxylic acids, it is a possible fragmentation.
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Loss of F (M - 19): Loss of a fluorine radical to give a peak at m/z = 153.
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Ring Fragmentation: The spiro[2.5]octane core can undergo various ring-opening and fragmentation pathways, leading to a complex pattern of lower mass ions.
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Caption: Predicted major fragmentation pathways for the title compound.
Experimental Protocol for MS Data Acquisition (ESI)
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids.
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Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).
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Ionization Mode: Acquire data in negative ion mode to detect the deprotonated molecule [M-H]⁻ at m/z = 171. Positive ion mode can also be used, but may be less sensitive for a free acid.
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MS Scan: Perform a full scan to identify the molecular ion.
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MS/MS Fragmentation: Select the [M-H]⁻ ion (m/z 171) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum, which can be used to confirm the structure.
Conclusion and Future Outlook
This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 1-Fluorospiro[2.5]octane-1-carboxylic acid. The inherent chirality and strained ring system are expected to give rise to complex and informative NMR spectra. The IR spectrum will be clearly identifiable by the characteristic carboxylic acid absorptions, and mass spectrometry will confirm the molecular weight and provide structural clues through fragmentation.
The protocols and predictive data herein serve as a robust starting point for any researcher undertaking the synthesis and characterization of this molecule. Experimental validation of these predictions will be a critical step in confirming its structure and exploring its potential applications in drug discovery and materials science. The unique three-dimensional scaffold of spirocyclic compounds continues to be a promising area for the development of novel chemical entities.[6]
References
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IUCr Journals. (2021, September 15). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. [Link]
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MDPI. (2015, May 7). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. [Link]
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Barbatti, M. (2020, July 11). Theory Untangles Fascinating Properties of Spiro-Compounds. [Link]
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Priya, R. V., et al. (2012, December 15). Spectral Analysis and Crystal Structure of Spiro[2.2”] Acenaphthene-1”-One-Spiro[3.3']-5'-(2,3-Dichlorophenyl Methylidene). [Link]-1'-methylpiperidin-4'-one-4-23-dichorophenyl_octahydroindolizine)
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ResearchGate. (2025, May 4). Synthesis, Electronic, Spectroscopic and Molecular Structure Investigation on Anticancer Drug Spirooxindole-Chromene Derivative. [Link]
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
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PubChem. Spiro(2.5)octane-1-carboxylic Acid. [Link]
- Google Patents. CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid.
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Spectroscopy Online. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2025, May 5). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]
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